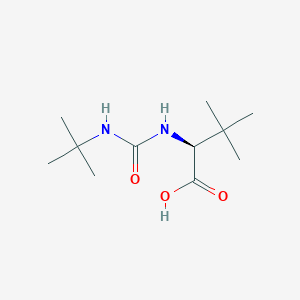

(S)-2-(3-(tert-Butyl)ureido)-3,3-dimethylbutanoic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

(2S)-2-(tert-butylcarbamoylamino)-3,3-dimethylbutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H22N2O3/c1-10(2,3)7(8(14)15)12-9(16)13-11(4,5)6/h7H,1-6H3,(H,14,15)(H2,12,13,16)/t7-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RAAPXVRHYBAJQU-SSDOTTSWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C(C(=O)O)NC(=O)NC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)[C@@H](C(=O)O)NC(=O)NC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H22N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40635370 | |

| Record name | N-(tert-Butylcarbamoyl)-3-methyl-L-valine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40635370 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

230.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

101968-85-8 | |

| Record name | N-[[(1,1-Dimethylethyl)amino]carbonyl]-3-methyl-L-valine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=101968-85-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (2S)-2-(tert-Butylaminocarbonylamino)-3,3-dimethylbutanoic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0101968858 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-(tert-Butylcarbamoyl)-3-methyl-L-valine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40635370 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | L-Valine, N-[[(1,1-dimethylethyl)amino]carbonyl]-3-methyl | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.111.368 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | (2S)-2-(TERT-BUTYLAMINOCARBONYLAMINO)-3,3-DIMETHYLBUTANOIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/59BAS59XBD | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of (S)-2-(3-(tert-Butyl)ureido)-3,3-dimethylbutanoic acid

Abstract

(S)-2-(3-(tert-Butyl)ureido)-3,3-dimethylbutanoic acid is a crucial chiral building block in the synthesis of various pharmaceutically active compounds. This technical guide provides a comprehensive analysis of its synthesis mechanism, focusing on the nucleophilic addition of (S)-2-amino-3,3-dimethylbutanoic acid (L-tert-Leucine) to tert-butyl isocyanate. We will delve into the rationale behind key experimental choices, such as the strategic in situ silylation of the starting amino acid, which is critical for achieving high yield and purity. This document is intended for researchers, scientists, and drug development professionals, offering field-proven insights, a detailed experimental protocol, and a thorough mechanistic explanation to facilitate reproducible and scalable synthesis.

Introduction and Strategic Overview

Significance of the Target Molecule

The target molecule, this compound, incorporates the sterically demanding and hydrophobic tert-butyl group of L-tert-Leucine. This unique structural feature makes it an invaluable chiral intermediate and template for inducing asymmetry in various chemical transformations.[1][2] Its derivatives are key precursors for active pharmaceutical ingredients (APIs), including potent anti-HIV protease inhibitors and novel anti-cancer agents.[1] The robust and stereochemically defined nature of this scaffold is highly sought after in modern drug design.

Retrosynthetic Strategy

A logical retrosynthetic analysis of the target molecule points to a straightforward disconnection at the urea linkage. This reveals two primary synthons: the chiral amino acid (S)-2-amino-3,3-dimethylbutanoic acid (1) , commonly known as L-tert-Leucine, and an electrophilic source for the N-tert-butylcarbamoyl group, which is ideally tert-butyl isocyanate (2) .

The forward synthesis, therefore, hinges on the formation of a urea bond through the reaction of an amine with an isocyanate, a highly reliable and efficient transformation in organic synthesis.[3][4]

Figure 1: Retrosynthetic analysis of the target molecule.

Availability and Synthesis of Key Precursors

(S)-2-Amino-3,3-dimethylbutanoic acid (L-tert-Leucine)

L-tert-Leucine (1) is a non-proteinogenic amino acid that is commercially available from numerous suppliers, making it a convenient starting material for large-scale synthesis.[5][6][7][8] For contexts requiring its de novo synthesis, enzymatic methods have proven superior to traditional chemical routes due to their high stereoselectivity and milder reaction conditions.[9] Leucine dehydrogenase (LeuDH) is frequently employed to catalyze the asymmetric reductive amination of trimethylpyruvate (TMP) to yield L-tert-Leucine with excellent optical purity.[1][10][11]

tert-Butyl Isocyanate

tert-Butyl isocyanate (2) is a reactive, colorless liquid. A common and effective laboratory-scale preparation is the Hofmann carbylamine reaction, which involves treating tert-butylamine with chloroform and a strong base in a biphasic system, often facilitated by a phase-transfer catalyst like benzyltriethylammonium chloride.[12][13]

Me₃CNH₂ + CHCl₃ + 3 NaOH → Me₃CNC + 3 NaCl + 3 H₂O [13]

Industrial-scale synthesis may involve other methods, such as the reaction of tert-butylamine with phosgene derivatives.[14] It is crucial to handle this reagent with care due to its toxicity and reactivity with moisture.[15]

Core Synthesis: Mechanism and Experimental Rationale

The core transformation is the nucleophilic addition of the primary amine of L-tert-Leucine to the electrophilic carbonyl carbon of tert-butyl isocyanate. However, a critical consideration for a successful and high-yielding reaction is the presence of the carboxylic acid group in the amino acid, which can interfere with the reaction.

The Causality of in situ Silylation

Directly reacting L-tert-Leucine with tert-butyl isocyanate can lead to complications. The acidic proton of the carboxylic acid can react with the basic amine, forming an internal salt (zwitterion) which has poor solubility in common organic solvents. Furthermore, the isocyanate can react with the carboxylate anion.

To circumvent these issues and ensure a homogeneous, efficient reaction, a proven strategy is the in situ protection of the carboxylic acid as a silyl ester.[5] This is achieved by pre-treating the L-tert-Leucine with a silylating agent, such as N,O-Bis(trimethylsilyl)acetamide (BSA) or a chlorosilane like trimethylsilyl chloride (TMSCl) in the presence of a base.

This experimental choice provides two key advantages:

-

Enhanced Solubility: The resulting silyl ester is significantly more soluble in aprotic organic solvents (e.g., Dichloromethane), facilitating a homogenous reaction mixture.

-

Masking Acidity: The silyl group effectively masks the acidic proton of the carboxylic acid, preventing unwanted side reactions and ensuring the amino group is the sole nucleophile available to react with the isocyanate.

Step-by-Step Mechanistic Pathway

The synthesis proceeds via a three-stage process: in situ protection, nucleophilic addition, and deprotection/workup.

Figure 2: High-level workflow of the synthesis process.

The detailed mechanism is as follows:

-

In situ Silylation: L-tert-Leucine is suspended in a suitable aprotic solvent like dichloromethane (DCM). A silylating agent is added, converting the carboxylic acid to its corresponding trimethylsilyl (TMS) ester.

-

Nucleophilic Attack: tert-Butyl isocyanate is added to the solution. The lone pair of electrons on the nitrogen atom of the silylated L-tert-Leucine attacks the highly electrophilic carbonyl carbon of the isocyanate.

-

Intermediate Formation: This attack forms a transient zwitterionic intermediate, where the nitrogen from the amino acid is positively charged and the oxygen of the isocyanate carbonyl is negatively charged.

-

Proton Transfer: A proton is transferred from the ammonium group to the oxygen, which then likely gets protonated during workup, or the intermediate rearranges to form the stable silylated urea adduct.

-

Deprotection (Workup): The reaction is quenched with water. The silyl ester is labile and readily hydrolyzes upon addition of water or mild acid, regenerating the carboxylic acid and yielding the final product as a solid precipitate.[5]

Field-Proven Experimental Protocol

The following protocol is adapted from established and scalable procedures.[5]

Materials:

-

(S)-2-Amino-3,3-dimethylbutanoic acid (L-tert-Leucine)

-

Trimethylsilyl chloride (TMSCl)

-

Triethylamine (TEA) or another suitable base

-

Dichloromethane (DCM), anhydrous

-

tert-Butyl isocyanate

-

Water (deionized)

-

Hexanes or other non-polar solvent for washing

Procedure:

-

Vessel Preparation: To a clean, dry, nitrogen-purged reaction vessel, add (S)-2-amino-3,3-dimethylbutanoic acid (1.0 eq).

-

Solvent Addition: Add anhydrous dichloromethane to the vessel to form a suspension.

-

In situ Silylation: Cool the suspension to 0-5 °C. Add triethylamine (approx. 1.1 eq) followed by the slow, dropwise addition of trimethylsilyl chloride (approx. 1.1 eq), maintaining the temperature below 10 °C.

-

Homogenization: Allow the mixture to warm to room temperature and stir until the reaction mixture becomes a clear, homogeneous solution, indicating the complete formation of the silyl ester. A typical duration is 2-3 hours under reflux (39-41 °C).[5]

-

Isocyanate Addition: Cool the reaction mixture to 20-25 °C. Add tert-butyl isocyanate (approx. 1.0-1.05 eq) dropwise, maintaining the temperature in the 25-30 °C range.

-

Reaction: Stir the resulting mixture at 25-30 °C for 12-16 hours. Monitor the reaction for the complete consumption of the starting amino acid by a suitable method (e.g., TLC, LC-MS).

-

Quench and Deprotection: Once the reaction is complete, carefully add water to the reaction mixture at 25-30 °C. This will hydrolyze the silyl ester and begin to precipitate the product.

-

Precipitation and Isolation: Cool the mixture to 10-15 °C and stir for 30-60 minutes to ensure complete precipitation. Filter the solid product.

-

Washing and Drying: Wash the filter cake with a non-polar solvent like hexanes to remove any remaining non-polar impurities. Dry the solid product under vacuum at 50-60 °C for 4-5 hours to yield the final product.[5]

Process Parameters and Data Summary

The following table summarizes typical quantitative data for this synthesis, demonstrating its efficiency and reliability.

| Parameter | Value | Source |

| Starting Material | (S)-2-Amino-3,3-dimethylbutanoic acid | [5] |

| Key Reagents | TMSCl, TEA, tert-Butyl isocyanate | [5] |

| Solvent | Dichloromethane (DCM) | [5] |

| Reaction Temperature | 25-30 °C (Urea formation) | [5] |

| Reaction Time | 14-15 hours | [5] |

| Typical Yield | 68% | [5] |

| Product Purity (HPLC) | 98.8% | [5] |

| Chiral Purity (HPLC) | 97.8% | [5] |

Conclusion

The synthesis of this compound is a robust and scalable process centered on the nucleophilic addition of an amine to an isocyanate. The key to achieving high yield and purity in a reproducible manner lies in the strategic in situ silylation of the L-tert-Leucine starting material. This crucial step enhances solubility and masks the reactive carboxylic acid, directing the reaction to the desired pathway. The protocol described herein is self-validating and provides a solid foundation for the production of this important chiral intermediate for applications in pharmaceutical development and asymmetric synthesis.

References

- Enzymatic synthesis of L-tert-leucine with branched chain aminotransferase. PubMed.

- L-tert-Leucine synthesis. ChemicalBook.

- CN108395383B - Synthesis method of tert-butyl isocyanate.

- Synthesis of L-tert-leucine by LeuDH coupling with GDH.

- ISOCYANIDE SYNTHESIS. DTIC.

- Industrial synthesis method of tert-butyl isocyanate.

- CN113214101A - Synthesis method of L-tert-leucine and L-cyclohexylalanine.

- tert-Butyl isocyanide. Wikipedia.

- Directed evolution of leucine dehydrogenase for improved efficiency of L-tert-leucine synthesis.

- WO2009039361A2 - Process for the preparation of (s)-2-(3-tert-butylureido)-3,3-dimethylbutanoic acid.

- Improved Synthesis of Unsymmetrical Ureas via Carbam

- PHASE-TRANSFER HOFMANN CARBYLAMINE REACTION: tert-BUTYL ISOCYANIDE. Organic Syntheses.

- Urea derivative synthesis by amination, rearrangement or substitution. Organic Chemistry Portal.

- Ureido Functionalization through Amine-Urea Transamidation under Mild Reaction Conditions. PubMed Central.

- Urea formation via reaction of an isocyanate with an amine.

- The Mechanism of Reactions in the Urea Series. PNAS.

- (S)-2-((tert-Butoxycarbonyl)amino)-3,3-dimethylbutanoic acid. PubChem.

- (S)-2-Amino-3,3-dimethylbutanoic acid. MedchemExpress.com.

- SYNTHESIS OF ENANTIOPURE DI(TERT-BUTYL) (2S,4S)

- Macrocyclization of Pro-Leu.tBuNC, tert-butyl isocyanide.

- CAS No. 20859-02-3, (S)-2-Amino-3,3-dimethylbutanoic acid. 001CHEMICAL.

- 2-Amino-3,3-dimethylbutanoic acid | Amino Acid Deriv

- CAS RN 20859-02-3. Fisher Scientific.

- TERT-BUTYL ISOCYAN

Sources

- 1. researchgate.net [researchgate.net]

- 2. CN113214101A - Synthesis method of L-tert-leucine and L-cyclohexylalanine - Google Patents [patents.google.com]

- 3. Urea derivative synthesis by amination, rearrangement or substitution [organic-chemistry.org]

- 4. researchgate.net [researchgate.net]

- 5. WO2009039361A2 - Process for the preparation of (s)-2-(3-tert-butylureido)-3,3-dimethylbutanoic acid - Google Patents [patents.google.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. 001chemical.com [001chemical.com]

- 8. CAS RN 20859-02-3 | Fisher Scientific [fishersci.com]

- 9. L-tert-Leucine synthesis - chemicalbook [chemicalbook.com]

- 10. Enzymatic synthesis of L-tert-leucine with branched chain aminotransferase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. tert-Butyl isocyanide - Wikipedia [en.wikipedia.org]

- 13. Organic Syntheses Procedure [orgsyn.org]

- 14. CN108395383B - Synthesis method of tert-butyl isocyanate - Google Patents [patents.google.com]

- 15. TERT-BUTYL ISOCYANATE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

Spectroscopic Blueprint: An In-depth Technical Guide to (S)-2-(3-(tert-Butyl)ureido)-3,3-dimethylbutanoic Acid

For Correspondence: Senior Application Scientist, Gemini Laboratories

Abstract

(S)-2-(3-(tert-Butyl)ureido)-3,3-dimethylbutanoic acid, a key intermediate in the synthesis of the hepatitis C virus (HCV) protease inhibitor Boceprevir, is a molecule of significant interest to the pharmaceutical and medicinal chemistry sectors. Its structural integrity and purity are paramount for the successful synthesis of the final active pharmaceutical ingredient. This technical guide provides a comprehensive overview of the spectroscopic data for this compound, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. Detailed experimental protocols, in-depth data interpretation, and visual aids are presented to offer researchers, scientists, and drug development professionals a thorough understanding of its characterization. While a complete set of publicly available, experimentally verified spectra for this specific molecule is challenging to locate, this guide synthesizes available information, including predicted data and data from closely related structures, to provide a robust analytical profile.

Introduction

This compound, also known as N-(tert-butylcarbamoyl)-L-tert-leucine, is a non-proteinogenic amino acid derivative. Its structure incorporates a bulky tert-butyl group on the urea moiety and another on the butanoic acid backbone, contributing to specific steric and electronic properties that are crucial for its role as a precursor in drug synthesis. The stereochemistry at the alpha-carbon is of the (S) configuration, which is essential for the biological activity of the final drug product.

The synthesis of this intermediate has been described in various patents, often involving the reaction of (S)-2-amino-3,3-dimethylbutanoic acid with a tert-butylisocyanate equivalent.[1] Accurate and thorough spectroscopic analysis is a critical step in its synthesis to confirm the identity, purity, and stereochemical integrity of the compound.

Molecular Structure and Key Features

The molecular structure of this compound is foundational to understanding its spectroscopic signature. The following diagram, generated using the DOT language, illustrates the key structural components.

Figure 1: Molecular structure of this compound highlighting key functional groups.

Spectroscopic Data and Interpretation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. While a publicly available, experimentally verified spectrum for the title compound is not readily accessible, predicted data and analysis of structurally similar compounds provide valuable insights.

3.1.1 Predicted ¹H NMR Data

A predicted ¹H NMR spectrum suggests the following chemical shifts and multiplicities.

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~12.3 | broad singlet | 1H | COOH |

| ~5.9-5.95 | doublet | 2H | NH (urea) |

| ~3.85-3.9 | doublet | 1H | α-CH |

| ~1.2 | singlet | 9H | C(CH₃)₃ (urea) |

| ~0.84 | singlet | 9H | C(CH₃)₃ (butanoic acid) |

Data Interpretation:

-

The downfield signal around 12.3 ppm is characteristic of a carboxylic acid proton.

-

The two protons on the urea nitrogens are expected to appear as a doublet in the 5.9-5.95 ppm range.

-

The alpha-proton, being adjacent to the carboxylic acid and the urea nitrogen, is anticipated to be a doublet between 3.85 and 3.9 ppm.

-

The two distinct singlet signals at approximately 1.2 and 0.84 ppm, each integrating to nine protons, correspond to the two magnetically equivalent sets of methyl protons of the tert-butyl groups.

3.1.2 Experimental Protocol for NMR Spectroscopy

A standard protocol for acquiring high-quality NMR spectra for a compound of this nature is as follows:

-

Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a 5 mm NMR tube.

-

Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher).

-

¹H NMR Acquisition:

-

Acquire a standard one-dimensional proton spectrum.

-

Typical parameters include a 30° pulse width, a spectral width of 16 ppm, an acquisition time of 4 seconds, and a relaxation delay of 1 second.

-

Reference the spectrum to the residual solvent peak (e.g., DMSO at 2.50 ppm).

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C spectrum.

-

Due to the lower natural abundance of ¹³C, a greater number of scans will be necessary to achieve an adequate signal-to-noise ratio.

-

Reference the spectrum to the solvent peak (e.g., DMSO-d₆ at 39.52 ppm).

-

Workflow for NMR Analysis

Figure 2: A generalized workflow for acquiring and processing NMR data.

Infrared (IR) Spectroscopy

IR spectroscopy is instrumental in identifying the functional groups present in a molecule. The expected characteristic absorption bands for this compound are summarized below.

| Wavenumber (cm⁻¹) | Intensity | Functional Group | Vibration Mode |

| 3400-2400 | Broad | O-H | Stretching (Carboxylic Acid) |

| ~3300 | Medium | N-H | Stretching (Urea) |

| ~2960 | Strong | C-H | Stretching (Alkyl) |

| ~1710 | Strong | C=O | Stretching (Carboxylic Acid) |

| ~1640 | Strong | C=O | Stretching (Urea, Amide I) |

| ~1560 | Medium | N-H | Bending (Urea, Amide II) |

Data Interpretation:

-

The very broad absorption in the 3400-2400 cm⁻¹ region is a hallmark of the O-H stretch of a hydrogen-bonded carboxylic acid.

-

The N-H stretching vibrations of the urea moiety are expected around 3300 cm⁻¹.

-

Strong C-H stretching bands just below 3000 cm⁻¹ arise from the numerous methyl and methine groups.

-

Two distinct and strong carbonyl (C=O) stretching bands are anticipated: one for the carboxylic acid (~1710 cm⁻¹) and another for the urea (amide I band, ~1640 cm⁻¹).

-

The N-H bending vibration of the urea (amide II band) should appear around 1560 cm⁻¹.

3.2.1 Experimental Protocol for IR Spectroscopy

Attenuated Total Reflectance (ATR) is a common and convenient method for obtaining the IR spectrum of a solid sample.

-

Instrument Preparation: Ensure the ATR crystal (e.g., diamond) is clean.

-

Background Scan: Record a background spectrum of the clean, empty ATR crystal.

-

Sample Analysis: Place a small amount of the solid sample onto the ATR crystal and apply pressure to ensure good contact.

-

Data Acquisition: Collect the sample spectrum, typically by co-adding 16 or 32 scans at a resolution of 4 cm⁻¹.

-

Data Processing: The background spectrum is automatically subtracted from the sample spectrum to yield the final IR spectrum.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, which helps in determining the molecular weight and elucidating the structure.

Expected Molecular Ion:

-

Molecular Formula: C₁₁H₂₂N₂O₃

-

Molecular Weight: 230.31 g/mol

-

Expected [M+H]⁺: m/z 231.1652

-

Expected [M+Na]⁺: m/z 253.1471

Fragmentation Pattern:

In techniques like Electrospray Ionization (ESI), the protonated molecule ([M+H]⁺) is often the base peak. Fragmentation can occur through various pathways, with common losses including water (H₂O), carbon dioxide (CO₂), and cleavage of the urea or amino acid backbone. Tandem mass spectrometry (MS/MS) would be required for detailed fragmentation analysis.

3.3.1 Experimental Protocol for Mass Spectrometry

-

Sample Preparation: Prepare a dilute solution of the sample (e.g., 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

-

Instrumentation: Use a mass spectrometer equipped with an ESI source.

-

Data Acquisition:

-

Infuse the sample solution into the ESI source at a low flow rate (e.g., 5-10 µL/min).

-

Acquire the mass spectrum in positive ion mode over a suitable m/z range (e.g., 50-500).

-

Optimize source parameters (e.g., capillary voltage, cone voltage, desolvation gas flow, and temperature) to maximize the signal of the molecular ion.

-

Conclusion

The spectroscopic characterization of this compound is crucial for ensuring its quality as a key pharmaceutical intermediate. This guide has provided a detailed overview of the expected NMR, IR, and MS data, along with standard experimental protocols for their acquisition. The interpretation of these spectra allows for the unambiguous confirmation of the compound's structure, including the presence of key functional groups and the overall molecular framework. For researchers and professionals in drug development, a thorough understanding of this spectroscopic data is essential for process control, quality assurance, and regulatory compliance.

References

-

iChemical. (S)-2-(3-tert-Butyl-ureido)-3,3-dimethyl-butyric acid CAS No.101968-85-8. (n.d.). Retrieved January 10, 2026, from [Link]

- Google Patents. (2009). Process for the preparation of (s)-2-(3-tert-butylureido)-3,3-dimethylbutanoic acid. (WO2009039361A2).

Sources

An In-Depth Technical Guide to the Starting Materials for Synthesizing (S)-2-(3-(tert-Butyl)ureido)-3,3-dimethylbutanoic acid

Introduction

(S)-2-(3-(tert-Butyl)ureido)-3,3-dimethylbutanoic acid is a crucial chiral building block in modern medicinal chemistry. Its sterically demanding tert-butyl groups and specific stereochemistry make it a valuable component in the synthesis of complex molecules, particularly antiviral agents and protease inhibitors. The efficient construction of this molecule relies on a clear understanding of its constituent parts and the strategic selection of high-quality, well-characterized starting materials.

This technical guide provides researchers, chemists, and drug development professionals with a comprehensive overview of the primary starting materials required for the synthesis of this compound. We will delve into the retrosynthesis of the target molecule, explore the properties and sourcing of the key precursors, and provide a detailed, field-proven protocol for their successful coupling.

Retrosynthetic Analysis: Identifying the Core Starting Materials

A logical deconstruction of the target molecule reveals a straightforward and robust synthetic strategy. The central urea linkage is the most logical point for disconnection. This retrosynthetic step, cleaving the C-N bond of the urea, points directly to two primary starting materials:

-

A chiral amino acid: (S)-2-Amino-3,3-dimethylbutanoic acid, more commonly known as (S)-tert-leucine .

-

An activated carbonyl source: The tert-butyl isocyanate provides the complementary portion of the urea.

This approach is highly efficient as the reaction between an amine and an isocyanate is typically a high-yielding, clean, and direct method for urea formation, often requiring no catalyst.[1][2]

Caption: Retrosynthetic analysis of the target molecule.

In-Depth Look at Starting Material 1: (S)-tert-Leucine

(S)-tert-Leucine is a non-proteinogenic amino acid characterized by its sterically bulky tert-butyl side chain. This feature is instrumental in conferring specific conformational constraints in the final product.

Properties and Sourcing

(S)-tert-Leucine is a white crystalline powder with a melting point typically at or above 300 °C. It is a vital chiral intermediate used in the synthesis of various pharmaceutical agents and chiral ligands.[3]

| Property | Value | Source |

| CAS Number | 20859-02-3 | |

| Molecular Formula | C6H13NO2 | [3] |

| Molecular Weight | 131.17 g/mol | [3] |

| Appearance | White to almost white powder | [3] |

| Optical Purity | Typically ≥99% ee |

Commercial Availability: (S)-tert-Leucine is readily available from major chemical suppliers. When sourcing this material, it is critical to obtain a certificate of analysis that confirms its identity, purity (typically >99%), and, most importantly, its enantiomeric excess (ee).

Synthetic Considerations

While commercially available, understanding the synthesis of L-tert-leucine provides valuable context. Enzymatic methods have largely replaced classical chemical resolutions due to their high stereoselectivity and milder, more environmentally friendly conditions.[3] One of the most industrially viable methods involves the reductive amination of trimethylpyruvate (TMP) using NADH-dependent L-leucine dehydrogenase (LeuDH).[3]

In-Depth Look at Starting Material 2: tert-Butyl Isocyanate

tert-Butyl isocyanate is a highly reactive, colorless to pale yellow liquid with a pungent odor.[4] Its electrophilic isocyanate group is primed for nucleophilic attack by the amino group of (S)-tert-leucine.

Properties and Safety

This reagent is a versatile intermediate in the pharmaceutical and agrochemical industries.[5] However, its high reactivity necessitates careful handling.

| Property | Value | Source |

| CAS Number | 1609-86-5 | [4][5] |

| Molecular Formula | C5H9NO | [4] |

| Molecular Weight | 99.13 g/mol | |

| Boiling Point | 85-86 °C | [6] |

| Density | 0.868 g/mL at 25 °C | [6] |

Safety and Handling: tert-Butyl isocyanate is flammable, moisture-sensitive, and toxic if inhaled or ingested.[4][6] It is a lachrymator and can cause skin and eye irritation.[4][6] All manipulations should be performed in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves and safety glasses. It should be stored under an inert atmosphere and refrigerated.[6]

Sourcing and Synthesis

tert-Butyl isocyanate is widely available commercially. Industrially, it is often prepared through the reaction of tert-butylamine with phosgene or a phosgene equivalent like triphosgene.[4][6] Due to the extreme toxicity of phosgene, laboratory-scale preparations should only be undertaken with extreme caution and appropriate engineering controls.

The Core Synthesis: A Self-Validating Protocol

The reaction to form this compound is a nucleophilic addition of the amine to the isocyanate. This reaction is typically fast, exothermic, and proceeds without the need for a base or catalyst.[1]

Reaction Mechanism

The lone pair of electrons on the nitrogen atom of (S)-tert-leucine acts as a nucleophile, attacking the electrophilic carbon atom of the isocyanate group. This is followed by a proton transfer to form the stable urea linkage.

Caption: Mechanism of urea formation.

Step-by-Step Experimental Protocol

This protocol is adapted from established procedures and is designed for robust performance on a laboratory scale.[7]

Materials:

-

(S)-tert-Leucine (1.0 eq)

-

tert-Butyl isocyanate (1.0-1.1 eq)

-

Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

-

Hydrochloric Acid (1N HCl)

-

Hexanes or Heptanes (for washing)

Procedure:

-

Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., Nitrogen or Argon), add (S)-tert-leucine.

-

Solvent Addition: Add anhydrous DCM (or THF) to create a slurry (approx. 5-10 mL per gram of amino acid).

-

Cooling: Cool the reaction mixture to 0 °C using an ice-water bath. This is a critical step to control the exothermic reaction upon addition of the isocyanate.

-

Isocyanate Addition: Slowly add tert-butyl isocyanate dropwise to the stirred slurry over 15-20 minutes. Maintain the internal temperature below 10 °C.

-

Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to ambient temperature. Stir for 1-2 hours.

-

Monitoring: The reaction can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to confirm the consumption of the starting materials. The product is typically a white solid that precipitates from the reaction mixture.

-

Work-up & Isolation:

-

Once the reaction is complete, cool the mixture again to 10-15 °C.[7]

-

If a silyl ester protection strategy was used initially, an acidic workup (e.g., with HCl) would be required to deprotect the carboxylic acid.[7] For the direct reaction, this may not be necessary.

-

Filter the precipitated solid using a Buchner funnel.

-

Wash the filter cake with cold hexanes or heptanes to remove any unreacted isocyanate and other non-polar impurities.[7]

-

-

Drying: Dry the resulting white solid under vacuum at 50-60 °C for 4-5 hours to yield the final product.[7]

Workflow Visualization

Caption: Step-by-step experimental workflow.

Conclusion

The synthesis of this compound is a well-established and highly efficient process predicated on the selection of two key starting materials: (S)-tert-leucine and tert-butyl isocyanate . The commercial availability and high purity of these precursors allow for a direct and scalable synthesis. By understanding the properties of these materials, adhering to strict safety protocols for the handling of the isocyanate, and controlling the reaction exotherm, researchers can reliably produce this valuable chiral building block for applications in pharmaceutical research and development.

References

-

Urea Formation - Common Conditions . Organic Chemistry Portal. [Link]

-

The Versatility of Tert-Butyl Isocyanate in Chemical Synthesis and Industry . NINGBO INNO PHARMCHEM CO.,LTD. [Link]

-

Ureido Functionalization through Amine-Urea Transamidation under Mild Reaction Conditions . PubMed Central. [Link]

-

Reactions of isocyanate with water (a), amine (b), urea (c), urethane (d), and carboxylic acid (e) . ResearchGate. [Link]

-

Urea Formation . Polyurethanes science, technology, markets, and trends. [Link]

- Process for the preparation of (s)-2-(3-tert-butylureido)-3,3-dimethylbutanoic acid.

-

tert-Butyl isocyanide . Wikipedia. [Link]

-

Urea formation via reaction of an isocyanate with an amine . ResearchGate. [Link]

-

N-Acyl Amino Acids: Metabolism, Molecular Targets, and Role in Biological Processes . MDPI. [Link]

-

Enzymatic Strategies for the Biosynthesis of N-Acyl Amino Acid Amides . PubMed. [Link]

-

The Biosynthesis and Metabolism of the N-Acylated Aromatic Amino Acids . NIH. [Link]

-

Research Progress in the Synthesis of N-Acyl Amino Acid Surfactants: A Review . ResearchGate. [Link]

Sources

- 1. Urea Formation - Common Conditions [commonorganicchemistry.com]

- 2. researchgate.net [researchgate.net]

- 3. L-tert-Leucine | 20859-02-3 [chemicalbook.com]

- 4. guidechem.com [guidechem.com]

- 5. nbinno.com [nbinno.com]

- 6. benchchem.com [benchchem.com]

- 7. WO2009039361A2 - Process for the preparation of (s)-2-(3-tert-butylureido)-3,3-dimethylbutanoic acid - Google Patents [patents.google.com]

A Comprehensive Technical Guide to (S)-2-(3-(tert-Butyl)ureido)-3,3-dimethylbutanoic acid: Nomenclature, Synthesis, and Application in Drug Development

An In-depth Technical Guide: (S)-2-(3-(tert-Butyl)ureido)-3,3-dimethylbutanoic acid

Authored for Researchers, Scientists, and Drug Development Professionals

Executive Summary

This compound is a chiral non-proteinogenic amino acid derivative of significant interest in medicinal chemistry and pharmaceutical manufacturing. Its primary importance lies in its role as a key building block, or intermediate, in the synthesis of complex active pharmaceutical ingredients (APIs). Notably, it is a crucial precursor for certain Hepatitis C Virus (HCV) protease inhibitors, highlighting its value in the development of antiviral therapeutics.[1] This guide provides a detailed examination of its chemical identity, a scalable and efficient synthesis protocol, and its functional application in the synthesis of therapeutic agents.

Nomenclature and Chemical Identity

A precise understanding of a compound's nomenclature and structure is fundamental for research and development. This section outlines the formal naming conventions, synonyms, and core physicochemical properties of the title compound.

IUPAC Name

The systematic name for this compound, following the guidelines of the International Union of Pure and Applied Chemistry (IUPAC), is (S)-2-(3-tert-butylureido)-3,3-dimethylbutanoic acid .

Chemical Structure

The molecular structure features a butanoic acid backbone with a stereocenter at the alpha-carbon (C2) in the (S)-configuration. This carbon is substituted with a ureido group, which itself is N'-substituted with a sterically hindering tert-butyl group.

Caption: 2D Chemical Structure of the title compound.

Common Synonyms

In literature and commercial listings, this compound may be referred to by several synonyms:

-

(2S)-2-(tert-butylcarbamoylamino)-3,3-dimethyl-butanoic acid[2]

-

Boceprevir Intermediate 4[2]

-

(S)-2-(3-tert-Butyl-ureido)-3,3-dimethyl-butyric acid[2]

Physicochemical Properties

A summary of key properties is provided below for easy reference.

| Property | Value | Source(s) |

| Molecular Formula | C₁₁H₂₂N₂O₃ | |

| Molecular Weight | 230.31 g/mol | [2] |

| CAS Number | 101968-85-8 | [2] |

| Appearance | White to off-white solid | [4] |

| Storage Temperature | 2-8°C or -20°C | [2] |

Scalable Synthesis Protocol

The economic viability and practicality of using this intermediate in large-scale drug manufacturing depend on an efficient and scalable synthetic route. A patented process describes a convenient one-pot synthesis from commercially available starting materials, which avoids the need for isolating intermediates and is suitable for kilogram-scale production.[1]

Rationale of the Synthetic Approach

The core of the synthesis is the ureidation of the alpha-amino group of (S)-2-amino-3,3-dimethylbutanoic acid (L-tert-leucine). The use of tert-butylisocyanate as the urea-forming reagent is highly efficient. The entire process, from starting materials to the final solid product, can be performed in a single reaction vessel, which significantly streamlines manufacturing, reduces solvent waste, and minimizes potential losses from intermediate purification steps.[1]

Detailed One-Pot Synthesis Protocol

This protocol is adapted from the process described in patent literature.[1]

Reagents and Materials:

-

(S)-2-amino-3,3-dimethylbutanoic acid (L-tert-leucine)

-

An appropriate silylating agent (e.g., a chlorosilane)

-

A suitable organic solvent (e.g., Tetrahydrofuran)

-

A non-nucleophilic base (e.g., a tertiary amine like triethylamine)

-

tert-Butylisocyanate

-

Water (H₂O)

-

Acid for workup (e.g., HCl, H₂SO₄)[1]

Step-by-Step Procedure:

-

Silylation: In a suitable reaction vessel, suspend (S)-2-amino-3,3-dimethylbutanoic acid in the chosen organic solvent. Add the non-nucleophilic base. Cool the mixture and add the silylating agent to protect the carboxylic acid group as a silyl ester. This in-situ protection prevents side reactions with the isocyanate.

-

Urea Formation: To the mixture containing the silyl ester, add tert-butylisocyanate. Allow the reaction to proceed. The isocyanate will react selectively with the free amino group to form the desired tert-butyl ureido linkage.

-

Quenching and Hydrolysis: Once the ureidation is complete, cool the reaction mixture (e.g., to 0-20°C). Carefully add water to quench any unreacted tert-butylisocyanate.[1]

-

Acidification and Precipitation: Acidify the aqueous mixture to a pH of approximately 1 to 4 using an acid like HCl or H₂SO₄.[1] This step serves two critical functions: it hydrolyzes the silyl ester back to the carboxylic acid and protonates the product, causing it to precipitate out of the solution as a solid.

-

Isolation and Drying: Collect the solid product by filtration. Wash the filter cake with water to remove salts and other impurities. Dry the product under vacuum to yield (S)-2-(3-tert-Butyl)ureido)-3,3-dimethylbutanoic acid.[1]

Synthesis Workflow Diagram

The following diagram illustrates the streamlined, one-pot nature of the synthesis.

Caption: Workflow for the one-pot synthesis of the title compound.

Application in Drug Development

The utility of this molecule is most pronounced in its application as a specialized building block for creating drugs with complex stereochemistry.

Role as a Key Intermediate for HCV Protease Inhibitors

This compound is a documented key intermediate in the synthesis of Hepatitis C Virus (HCV) protease inhibitors.[1] The unique structural features of this molecule—specifically the (S)-stereocenter and the bulky tert-butyl groups on both the ureido nitrogen and the butanoic acid backbone—are designed to fit into the active site of viral proteases, thereby inhibiting their function and disrupting the viral life cycle.

The compound serves as the N-terminal "cap" in peptidomimetic inhibitors. Its synthesis as a separate, pure intermediate allows for its efficient coupling to the rest of the drug molecule in a subsequent step. For instance, it can be coupled to a proline derivative to form a precursor, which is then converted into the final therapeutic agent.[1]

Logical Pathway in API Synthesis

The diagram below illustrates the logical progression from this key intermediate to a therapeutic agent precursor, a common strategy in modern drug synthesis.

Caption: Role as a building block in therapeutic agent synthesis.

Conclusion

This compound is more than a mere laboratory chemical; it is a critical, industrially relevant building block for the synthesis of life-saving antiviral medications. Its value is underscored by the development of a scalable, one-pot synthesis that facilitates its production on a large scale. For researchers and professionals in drug development, understanding the properties, synthesis, and application of this intermediate is essential for the continued innovation of potent and effective therapeutics, particularly in the field of virology.

References

- Google Patents. (n.d.). Process for the preparation of (s)-2-(3-tert-butylureido)-3,3-dimethylbutanoic acid.

-

PubChem. (n.d.). (S)-2-((tert-Butoxycarbonyl)amino)-3,3-dimethylbutanoic acid. Retrieved from [Link]

-

PubChem. (n.d.). 2-{[(Tert-butoxy)carbonyl]amino}-3,3-dimethylbutanoic acid. Retrieved from [Link]

-

iChemical. (n.d.). 2-(3-tert-Butyl-ureido)-3,3-dimethyl-butyric acid, CAS No. 101968-85-8. Retrieved from [Link]

-

PubChem. (n.d.). (S)-2-[3-(tert-Butyl)ureido]-3,3-dimethylbutyric Acid. Retrieved from [Link]

-

PubChem. (n.d.). (2R)-2-{[(tert-butoxy)carbonyl]amino}-3,3-dimethylbutanoic acid. Retrieved from [Link]

Sources

- 1. WO2009039361A2 - Process for the preparation of (s)-2-(3-tert-butylureido)-3,3-dimethylbutanoic acid - Google Patents [patents.google.com]

- 2. (S)-2-(3-tert-Butyl-ureido)-3,3-dimethyl-butyric acid, CAS No. 101968-85-8 - iChemical [ichemical.com]

- 3. SID 354334535 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

Introduction: The Strategic Importance of Boc-L-tert-Leucine

An In-Depth Technical Guide to the Synthesis of N-tert-Butoxycarbonyl-L-tert-Leucine

This guide provides researchers, scientists, and drug development professionals with a comprehensive technical overview of the synthesis of N-tert-Butoxycarbonyl-L-tert-leucine. Commonly referred to as Boc-L-tert-leucine or Boc-Tle-OH, this compound is a critical building block in modern peptide synthesis and drug discovery. We will delve into the causality behind the synthetic strategy, provide a field-proven experimental protocol, and detail the necessary validation and characterization techniques.

N-tert-Butoxycarbonyl-L-tert-leucine (CAS 62965-35-9) is a derivative of the non-proteinogenic amino acid L-tert-leucine, featuring a tert-butoxycarbonyl (Boc) group attached to its α-amino function.[1] The significance of this molecule lies in the unique structural properties conferred by both the Boc group and the tert-leucine side chain.

-

The Boc Protecting Group: The Boc group is a cornerstone of amine protection in organic synthesis, particularly in peptide chemistry.[2] Its key advantage is its stability under a wide range of basic and nucleophilic conditions, while being readily cleaved under mild acidic conditions (e.g., using trifluoroacetic acid, TFA).[3][] This "orthogonal" stability allows for the selective deprotection of the α-amino group without disturbing other acid-labile side-chain protecting groups or the peptide-resin linkage in solid-phase peptide synthesis (SPPS).[5] The byproducts of Boc deprotection are volatile isobutylene and carbon dioxide, which simplifies purification.[]

-

The L-tert-Leucine Residue: The tert-leucine side chain is exceptionally bulky due to its tert-butyl group.[6] When incorporated into a peptide sequence, this steric hindrance can profoundly influence the peptide's secondary structure, often promoting specific conformations like helices or β-turns.[6] This conformational constraint is a powerful tool for designing peptides with enhanced binding affinity, metabolic stability, and specific biological activities.[6]

Therefore, the reliable synthesis of high-purity Boc-L-tert-leucine is a fundamental prerequisite for the development of advanced peptide-based therapeutics and biochemical probes.[7]

Core Synthetic Strategy: N-Acylation with Di-tert-butyl Dicarbonate

The most prevalent and efficient method for preparing Boc-L-tert-leucine is the direct N-acylation of L-tert-leucine using di-tert-butyl dicarbonate (Boc₂O or Boc anhydride) as the electrophilic Boc-donating reagent.[8] This reaction is typically performed in a mixed solvent system under basic conditions.[][9]

Causality of Reagent and Condition Selection

-

Boc Source (Boc₂O): Di-tert-butyl dicarbonate is preferred over other reagents like tert-butyl chloroformate due to its greater stability, lower toxicity, and the generation of non-interfering byproducts (tert-butanol and CO₂).[3][8] It is a highly reactive and safe "ready-to-use" reagent for this transformation.[8]

-

Base: A base is essential to deprotonate the ammonium group of the zwitterionic L-tert-leucine in solution, generating the free amino group which acts as the nucleophile. Common choices include triethylamine (Et₃N), sodium hydroxide (NaOH), or sodium bicarbonate (NaHCO₃).[][10] The choice of base can influence reaction kinetics and the work-up procedure. Triethylamine is often used in organic solvents, while inorganic bases are suitable for aqueous or mixed-aqueous systems.[10][11]

-

Solvent System: The reaction is often carried out in a mixture of an organic solvent (like methanol, dioxane, or tetrahydrofuran) and water.[7][10][12] This ensures the solubility of both the amino acid starting material (often as a salt) and the less polar Boc₂O reagent, facilitating a homogenous reaction environment.

-

Temperature Control: The reaction is highly exothermic. It is initiated at a low temperature (0–5 °C) to control the reaction rate, minimize potential side reactions, and ensure the stability of the Boc₂O reagent.[10] The reaction is then typically allowed to warm to room temperature to proceed to completion.[7]

Reaction Mechanism

The synthesis proceeds via a nucleophilic acyl substitution mechanism. The base deprotonates the amino group of L-tert-leucine, creating a potent nucleophile. This nucleophile then attacks one of the electrophilic carbonyl carbons of the di-tert-butyl dicarbonate. The resulting tetrahedral intermediate collapses, leading to the formation of the N-Boc protected amino acid and releasing a tert-butoxycarboxylate anion, which subsequently decomposes to carbon dioxide and a tert-butoxide anion.

Caption: High-level workflow for the synthesis of Boc-L-tert-Leucine.

Detailed Experimental Protocol

This protocol is a robust, self-validating procedure adapted from established methods.[10]

Materials and Reagents

| Reagent/Material | Formula | M.W. ( g/mol ) | Quantity (100 mmol scale) | Moles (mol) | Notes |

| L-tert-Leucine | C₆H₁₃NO₂ | 131.17 | 13.12 g | 0.1 | Starting material. |

| Di-tert-butyl dicarbonate (Boc₂O) | C₁₀H₁₈O₅ | 218.25 | 24.0 g | 0.11 | Boc-donating reagent (1.1 eq). |

| Triethylamine (Et₃N) | C₆H₁₅N | 101.19 | 28 mL | 0.2 | Base (2.0 eq). |

| Methanol (MeOH) | CH₃OH | 32.04 | ~120 mL | - | Reaction solvent. |

| Ethyl Acetate (EtOAc) | C₄H₈O₂ | 88.11 | ~300 mL | - | Extraction solvent. |

| 10% w/v Citric Acid (aq.) | C₆H₈O₇ | 192.12 | ~150 mL | - | Aqueous wash for work-up. |

| Saturated NaCl (Brine) | NaCl | 58.44 | ~50 mL | - | Aqueous wash for work-up. |

| Anhydrous Magnesium Sulfate | MgSO₄ | 120.37 | ~10 g | - | Drying agent. |

Step-by-Step Methodology

-

Reaction Setup: Suspend L-tert-leucine (13.12 g, 0.1 mol) in methanol (75 mL) in a 500 mL round-bottom flask equipped with a magnetic stir bar.

-

Basification: Cool the suspension to 0 °C using an ice-water bath. Add triethylamine (28 mL, 0.2 mol) to the flask. Stir for 10-15 minutes; the suspension may become a clearer solution.

-

Addition of Boc₂O: In a separate beaker, dissolve di-tert-butyl dicarbonate (24.0 g, 0.11 mol) in methanol (40 mL). Slowly add this solution to the stirred amino acid mixture over 30 minutes, ensuring the internal temperature is maintained between 0 and 5 °C.

-

Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir the mixture overnight (approx. 12-16 hours).

-

Monitoring: The reaction progress can be monitored by Thin Layer Chromatography (TLC) until the starting amino acid spot (visualized with ninhydrin stain) disappears.

-

Solvent Removal: Remove the methanol under reduced pressure using a rotary evaporator.

-

Aqueous Work-up: Dissolve the resulting residue in ethyl acetate (150 mL). Transfer the solution to a separatory funnel.

-

Acid Wash: Wash the organic layer with 10% w/v aqueous citric acid solution (3 x 50 mL) to remove excess triethylamine and any unreacted L-tert-leucine.

-

Brine Wash: Wash the organic layer with brine (1 x 50 mL) to remove residual water-soluble components.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the filtrate in vacuo to yield the product. The product is typically obtained as a white to off-white solid or a pale yellow oil that solidifies upon standing.[1][10]

Caption: Experimental workflow for the synthesis of Boc-L-tert-Leucine.

Product Validation and Characterization

Rigorous characterization is essential to validate the identity, purity, and stereochemical integrity of the synthesized Boc-L-tert-leucine. High purity (>98%) is critical for successful peptide synthesis.[6]

| Analysis Technique | Parameter | Expected Result |

| ¹H NMR (CDCl₃) | Chemical Shifts (δ) | δ ~9.2 (br s, 1H, NH), ~5.1 (m, 1H, α-CH), ~4.15 (m, 1H, α-CH), ~1.45 (s, 9H, Boc t-butyl), ~1.00 (s, 9H, Leucine t-butyl).[10] |

| HPLC | Purity | ≥98.0% area.[13] |

| Melting Point | Range | 117–121 °C.[13] |

| Specific Optical Rotation | [α]²⁰D | -3.0° to -6.0° (c=1, Acetic Acid).[13][14] |

Conclusion

The synthesis of N-tert-butoxycarbonyl-L-tert-leucine via N-acylation with di-tert-butyl dicarbonate is a reliable, scalable, and efficient process. The procedure outlined in this guide is robust and provides a high-purity product suitable for demanding applications in peptide synthesis and drug development. The unique steric properties of the tert-leucine side chain, combined with the versatile and orthogonal nature of the Boc protecting group, establish Boc-L-tert-leucine as an indispensable tool for creating structurally defined peptides with tailored biological functions.

References

-

Pozdnev, V. F. (1994). Activation of Carboxylic Acids by Pyrocarbonates. Synthesis of Arylamides of N-protected Amino Acids and Small Peptides Using Dialkyl Pyrocarbonates as Condensing Reagents. International Journal of Peptide and Protein Research, 44(1), 36-48. Available at: [Link]

-

Hattori, Y., et al. (2022). Design, synthesis and biological evaluation of covalent peptidomimetic 3CL protease inhibitors containing nitrile moiety. Bioorganic & Medicinal Chemistry, 66, 116801. Available at: [Link]

-

Fehrentz, J. A., & Castro, B. (1983). N-tert-BUTOXYCARBONYL-L-LEUCINAL. Organic Syntheses, 61, 137. Available at: [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (2025). Mastering Peptide Synthesis with High-Quality Boc-L-tert-Leucine. Retrieved from [Link]

-

van der Veken, P., et al. (2013). Dual protection of amino functions involving Boc. RSC Advances, 3(34), 14245-14271. Available at: [Link]

-

Keller, O., et al. (1978). N-tert-BUTOXYCARBONYL-L-PHENYLALANINE. Organic Syntheses, 58, 86. Available at: [Link]

- Google Patents. (2021). CN112661672A - Crystallization method of Boc-amino acid.

-

Hebei Boze Chemical Co.,Ltd. (2023). BOC deprotection. Retrieved from [Link]

- Google Patents. (2006). CN1793110A - Process for preparing Boc protected amino acid by (Boc) O.

-

Wikipedia. (n.d.). tert-Butyloxycarbonyl protecting group. Retrieved from [Link]

-

Toniolo, C., et al. (1983). Structure of N-tert-butyloxycarbonyl-D-leucyl-L-phenylalanylethanolamide. An N Alpha-Protected Analogue of the COOH-terminal Dipeptide of Linear Gramicidins. The Journal of Biological Chemistry, 258(23), 14725-14732. Available at: [Link]

-

Anderson, G. W., & McGregor, A. C. (1957). tert-BUTOXYCARBONYL-L-PROLINE. Organic Syntheses, 37, 1. Available at: [Link]

-

Guezoui, A., et al. (2013). N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions. Journal of Chemistry, 2013, 610367. Available at: [Link]

Sources

- 1. CAS 62965-35-9: boc-L-tert-leucine | CymitQuimica [cymitquimica.com]

- 2. pubs.rsc.org [pubs.rsc.org]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. nbinno.com [nbinno.com]

- 7. guidechem.com [guidechem.com]

- 8. Organic Syntheses Procedure [orgsyn.org]

- 9. tert-Butyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]

- 10. N-Boc-L-tert-Leucine synthesis - chemicalbook [chemicalbook.com]

- 11. CN1793110A - Process for preparing Boc protected amino acid by (Boc) O - Google Patents [patents.google.com]

- 12. peptide.com [peptide.com]

- 13. N-(tert-Butoxycarbonyl)-L-tert-leucine | 62965-35-9 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 14. 368010250 [thermofisher.com]

The Genesis of a Key Pharmacophore: A Technical Guide to the Discovery and History of (S)-2-(3-(tert-Butyl)ureido)-3,3-dimethylbutanoic Acid in HCV Drug Development

Abstract

This technical guide provides a comprehensive overview of the discovery, synthesis, and pivotal role of (S)-2-(3-(tert-Butyl)ureido)-3,3-dimethylbutanoic acid. This molecule emerged as a critical intermediate in the development of direct-acting antivirals (DAAs) for Hepatitis C virus (HCV) infection. Its history is inextricably linked to the discovery of Boceprevir (SCH 503034), a first-in-class HCV NS3/4A protease inhibitor. We will delve into the scientific rationale and experimental milestones that established this unique chemical entity as an essential building block in modern antiviral therapy, exploring the structure-activity relationships that underscored its design and the process chemistry innovations that enabled its large-scale production.

Introduction: The Unmet Need and the Dawn of Direct-Acting Antivirals

Prior to 2011, the standard of care for chronic Hepatitis C virus (HCV) infection, a leading cause of chronic liver disease, cirrhosis, and hepatocellular carcinoma, was limited to a combination of pegylated interferon-alpha and ribavirin. This therapeutic regimen was fraught with significant side effects and offered limited efficacy, particularly for patients with HCV genotype 1. The urgent need for more effective and better-tolerated treatments spurred a global research effort to develop direct-acting antivirals (DAAs) that target specific viral proteins essential for HCV replication.

One of the most promising targets was the HCV nonstructural 3/4A (NS3/4A) serine protease, an enzyme critical for cleaving the viral polyprotein into mature, functional proteins. The discovery and development of inhibitors for this protease marked a turning point in HCV therapy. This guide focuses on a key component of one of the first successful NS3/4A protease inhibitors, Boceprevir, and the journey to its discovery.

The Emergence of a Peptidomimetic Scaffold: Structure-Activity Relationship (SAR) Studies

The development of Boceprevir began with a structure-based design approach, starting from a peptide-based lead compound.[1] Initial undecapeptide inhibitors, while potent in enzymatic assays, possessed poor drug-like properties, including high molecular weight and metabolic instability.[2] The subsequent optimization process involved a meticulous investigation of the structure-activity relationships (SAR) at various positions (P1, P2, P3, etc.) of the peptidomimetic inhibitor that interact with the active site of the NS3/4A protease.

The Significance of the P3 Position

The P3 position of the inhibitor plays a crucial role in anchoring the molecule within a hydrophobic pocket of the NS3 protease. Extensive SAR studies revealed that bulky, hydrophobic residues at this position were critical for potent inhibitory activity. The exploration of various amino acid derivatives led to the identification of tert-butylglycine (L-tert-Leucine) as a particularly effective P3 moiety.[3]

The N-terminal Cap: A Key Innovation

A significant breakthrough in the optimization of the lead compound was the introduction of a capping group at the N-terminus of the P3 residue. This "cap" serves to protect the peptide from exopeptidase degradation and to form additional interactions within the enzyme's active site. The SAR studies explored a variety of capping groups, with the tert-butyl ureido moiety emerging as a superior choice. The combination of the tert-butylglycine at P3 and the tert-butyl ureido cap resulted in a dramatic improvement in both enzymatic and cellular potency, as well as enhanced selectivity against other human proteases like human neutrophil elastase.[2][3] This pivotal discovery led to the synthesis of this compound as a key building block for the clinical candidate, Boceprevir (SCH 503034).[3]

The molecular interactions between Boceprevir and the NS3/4A protease active site highlight the importance of the P3-tert-butylglycine and the tert-butyl ureido cap in occupying the S3 hydrophobic pocket and forming key hydrogen bonds.[2]

Synthesis of a Cornerstone: The Preparation of this compound

The identification of this compound as a crucial intermediate necessitated the development of a robust and scalable synthetic route. Initial multi-step processes were later optimized into more efficient, one-pot procedures suitable for large-scale manufacturing.

Key Synthetic Strategy

A common and efficient method for the synthesis of the target molecule involves the reaction of (S)-2-amino-3,3-dimethylbutanoic acid (L-tert-Leucine) with tert-butyl isocyanate. This reaction forms the characteristic urea linkage. The starting amino acid is commercially available. The process is often carried out in a suitable organic solvent, and various condensing agents can be employed to facilitate the reaction.

Representative Laboratory-Scale Synthesis Protocol

The following is a representative protocol for the synthesis of this compound, based on principles described in the patent literature:

-

Reaction Setup: To a solution of (S)-2-amino-3,3-dimethylbutanoic acid (1 equivalent) in a suitable aprotic solvent (e.g., dichloromethane), add a suitable condensing agent (e.g., a carbodiimide) or an activating agent for the amine.

-

Urea Formation: Slowly add tert-butyl isocyanate (1.1 equivalents) to the reaction mixture at a controlled temperature (e.g., 0-5 °C).

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir until completion, monitoring the progress by a suitable analytical technique (e.g., TLC or LC-MS).

-

Workup and Isolation: Upon completion, quench the reaction with an aqueous solution. Acidify the aqueous layer to precipitate the product.

-

Purification: Collect the solid product by filtration, wash with a non-polar solvent (e.g., hexanes), and dry under vacuum to yield this compound.

Biological Evaluation: From Enzyme Inhibition to Cellular Activity

The efficacy of the evolving peptidomimetic inhibitors, including the precursor fragments, was assessed through a tiered approach, starting with enzymatic assays and progressing to cell-based systems.

HCV NS3/4A Protease Inhibition Assay

The primary screening of inhibitors was performed using an in vitro enzymatic assay to determine their potency against the purified recombinant HCV NS3/4A protease. A common method involves a fluorescence resonance energy transfer (FRET) assay, where the cleavage of a fluorogenic peptide substrate by the protease results in an increase in fluorescence. The inhibitory activity of the compounds is quantified by their half-maximal inhibitory concentration (IC50) or their inhibition constant (Ki).

Table 1: In Vitro Potency of Boceprevir (incorporating the target moiety) against HCV NS3/4A Protease

| Compound | Target | Assay Type | Ki (nM) | Reference |

| Boceprevir (SCH 503034) | HCV NS3/4A Protease (Genotype 1b) | Enzymatic Inhibition | 14 | [4] |

HCV Replicon Assay: Assessing Cellular Activity

A crucial step in the development of Boceprevir was the use of the HCV replicon system.[2] This cell-based assay utilizes human hepatoma cells (Huh-7) that contain a self-replicating subgenomic HCV RNA. This system allows for the evaluation of a compound's ability to inhibit viral replication in a cellular context, providing a more physiologically relevant measure of antiviral activity. The efficacy in this assay is typically reported as the half-maximal effective concentration (EC50).

Table 2: Antiviral Activity of Boceprevir in the HCV Replicon System

| Compound | Cell Line | HCV Genotype | EC50 (nM) | Reference |

| Boceprevir (SCH 503034) | Huh-7 | 1b | 200-400 | [2] |

The successful demonstration of potent activity in both enzymatic and replicon assays validated the design strategy and solidified the importance of the this compound moiety.

Visualizing the Scientific Workflow and Molecular Interactions

The Drug Discovery and Development Workflow

The following diagram illustrates the key stages in the discovery and development of Boceprevir, highlighting the central role of SAR studies and the tiered testing approach.

Figure 1: The workflow from identifying the therapeutic need to the clinical development of Boceprevir, emphasizing the role of SAR in defining the key intermediate.

The Synthetic Pathway to the Key Intermediate

This diagram outlines the core chemical transformation in the synthesis of this compound.

Figure 2: A simplified representation of the key synthetic step in the formation of the target molecule.

Conclusion

The discovery of this compound stands as a testament to the power of rational, structure-based drug design. Its journey from a conceptual moiety in SAR studies to a key building block in the large-scale synthesis of the pioneering HCV protease inhibitor, Boceprevir, encapsulates a pivotal era in the fight against Hepatitis C. This technical guide has illuminated the scientific reasoning and experimental validation that cemented the importance of this unique chemical entity, providing a valuable case study for researchers and professionals in the field of drug development. The legacy of this molecule continues to inform the design of novel therapeutics for a range of diseases.

References

-

The Discovery and Development of Boceprevir: A Novel, First-generation Inhibitor of the Hepatitis C Virus NS3/4A Serine Protease. Hepat Res Treat. 2013;2013:834293.

-

Rotella DP. The discovery and development of boceprevir. Expert Opin Drug Discov. 2013;8(11):1449-1456.

-

Bhalerao DS, Arkala AKR, Madhavi YV, et al. Synthesis and Process Optimization of Boceprevir: A Protease Inhibitor Drug. Org Process Res Dev. 2015;19(11):1559-1567.

-

Venkatraman S. Discovery of boceprevir, a direct-acting NS3/4A protease inhibitor for treatment of chronic hepatitis C infections. Trends Pharmacol Sci. 2012;33(5):289-294.

-

Njoroge FG, Chen KX, Kumar G, et al. Challenges in Modern Drug Discovery: A Case Study of Boceprevir, an HCV Protease Inhibitor for the Treatment of Hepatitis C Virus Infection. Acc Chem Res. 2008;41(1):50-59.

-

Structure activity synthesis of boceprevir. ResearchGate.

-

Ma S, Lin G, Clark CG, et al. Efficient, chemoenzymatic process for manufacture of the Boceprevir bicyclic [3.1.0]proline intermediate based on amine oxidase-catalyzed desymmetrization. J Am Chem Soc. 2012;134(19):8072-8075.

-

Malcolm BA, Liu R, Lahser F, et al. SCH 503034, a mechanism-based inhibitor of hepatitis C virus NS3 protease, suppresses polyprotein maturation and enhances the antiviral activity of alpha interferon in replicon cells. Antimicrob Agents Chemother. 2006;50(3):1013-1020.

-

Fu D, Zhang Y, Yang Z, et al. Both Boceprevir and GC376 efficaciously inhibit SARS-CoV-2 by targeting its main protease. Nat Commun. 2020;11(1):4417.

-

Alugubelli YR, Geng ZZ, Yang KS, et al. A systematic exploration of boceprevir-based main protease inhibitors as SARS-CoV-2 antivirals. Eur J Med Chem. 2022;239:114532.

-

Llinàs-Brunet M, Bailey MD, Ghiro E, et al. Structure-activity relationships for the selectivity of hepatitis C virus NS3 protease inhibitors. Biochim Biophys Acta. 2004;1672(1):51-59.

-

Preparation of intermediates of boceprevir. Google Patents.

-

Boceprevir. PubChem.

-

Process for preparation of boceprevir and intermediates thereof. Google Patents.

-

Synthetic method of boceprevir intermediate. Google Patents.

-

Establishment of an in vitro assay system for screening hepatitis C virus protease inhibitors using high performance liquid chromatography. J Virol Methods. 1997;64(1):67-74.

-

Discovery of New Inhibitors of Hepatitis C Virus NS3/4A Protease and Its D168A Mutant. ACS Omega. 2019;4(16):16999-17008.

-

Molecular and structural mechanism of pan-genotypic HCV NS3/4A protease inhibition by glecaprevir. Sci Rep. 2018;8(1):1713.

-

Development of Cell-Based Assays for In Vitro Characterization of Hepatitis C Virus NS3/4A Protease Inhibitors. Antimicrob Agents Chemother. 2003;47(9):2785-2792.

-

HCV Replicon Systems: Workhorses of Drug Discovery and Resistance. Front Microbiol. 2021;12:639890.

-

HCV Replicon Systems. Hepatitis C Viruses: Genomes and Molecular Biology. 2006.

-

Novel Hepatitis C Virus Reporter Replicon Cell Lines Enable Efficient Antiviral Screening against Genotype 1a. J Virol. 2011;85(13):6669-6681.

-

Poordad F, McCone J Jr, Bacon BR, et al. Boceprevir for Untreated Chronic HCV Genotype 1 Infection. N Engl J Med. 2011;364(13):1195-1206.

-

Ma H, Pillaiyar T, Fu L, et al. Boceprevir, GC-376, and calpain inhibitors II, XII inhibit SARS-CoV-2 viral replication by targeting the viral main protease. Cell Res. 2020;30(8):678-692.

Sources

- 1. Establishment of an in vitro assay system for screening hepatitis C virus protease inhibitors using high performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. The Discovery and Development of Boceprevir: A Novel, First-generation Inhibitor of the Hepatitis C Virus NS3/4A Serine Protease - PMC [pmc.ncbi.nlm.nih.gov]

- 3. WO2014061034A1 - Process for preparation of boceprevir and intermediates thereof - Google Patents [patents.google.com]

- 4. Boceprevir | C27H45N5O5 | CID 10324367 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to (S)-2-(3-(tert-Butyl)ureido)-3,3-dimethylbutanoic acid and its Potential Role in Antiviral Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Abstract

The relentless pursuit of novel antiviral agents remains a cornerstone of global health security. The chemical scaffold of (S)-2-(3-(tert-Butyl)ureido)-3,3-dimethylbutanoic acid, a derivative of the non-proteinogenic amino acid L-tert-leucine, presents a compelling starting point for the design of new antiviral therapeutics. While direct antiviral activity for this specific molecule has not been extensively reported in publicly available literature, its structural motifs—specifically the tert-butyl group and the ureido linkage to an amino acid backbone—are prevalent in a number of potent antiviral compounds, particularly those targeting viral proteases. This technical guide will dissect the chemical nature of this compound, explore the established significance of its constituent parts in antiviral drug design, and propose a robust framework for its investigation as a potential viral protease inhibitor.

Introduction: The Rationale for Novel Antiviral Scaffolds

The emergence and re-emergence of viral pathogens necessitates a continuously evolving arsenal of antiviral drugs. Viruses, being obligate intracellular parasites, utilize host cellular machinery for their replication, making selective toxicity a significant challenge in antiviral drug development[1]. A key strategy to achieve this selectivity is to target virus-specific enzymes that are essential for the viral life cycle[1][2]. Among the most validated and successful targets are viral proteases, which are critical for processing viral polyproteins into functional mature proteins required for viral replication and assembly[1][2]. The inhibition of these proteases effectively halts the viral life cycle, making them prime targets for therapeutic intervention[2][3][4][5].

This guide focuses on the potential of this compound as a scaffold for such inhibitors. We will explore its synthesis, the established roles of its chemical features in antiviral agents, and a proposed workflow for its evaluation.

Chemical Identity and Synthesis of this compound

This compound, also known by its synonym N-tert-Butylcarbamoyl-L-tert-leucine, is a chiral molecule derived from L-tert-leucine[6].

Table 1: Chemical Properties of this compound

| Property | Value |

| Molecular Formula | C11H22N2O3 |

| Molecular Weight | 230.30 g/mol |

| IUPAC Name | (2S)-2-(3-tert-butylureido)-3,3-dimethylbutanoic acid |

| CAS Number | Not readily available |

| Chirality | (S)-enantiomer |

Synthesis Pathway

A patented method describes a one-pot synthesis of this compound from commercially available (S)-2-amino-3,3-dimethylbutanoic acid (L-tert-leucine)[7]. The process involves the in situ formation of a silyl ester of the starting amino acid, followed by reaction with tert-butyl isocyanate, and subsequent workup to yield the final product as a solid[7].

Experimental Protocol: Synthesis of this compound[7]

-

Silylation: To a suspension of (S)-2-amino-3,3-dimethylbutanoic acid in a suitable aprotic solvent (e.g., dichloromethane), add a silylating agent (e.g., N,O-bis(trimethylsilyl)acetamide) and heat to reflux to form the silyl ester in situ.

-

Urea Formation: Cool the reaction mixture and add tert-butyl isocyanate. Stir the mixture at ambient temperature until the reaction is complete, as monitored by thin-layer chromatography (TLC).

-

Workup and Isolation: Quench the reaction with water. Acidify the aqueous mixture to a pH of 1-4 with an appropriate acid (e.g., HCl) to precipitate the product.

-

Purification: Filter the solid precipitate, wash with a non-polar solvent (e.g., hexanes), and dry under vacuum to yield this compound.

The Significance of Structural Motifs in Antiviral Activity

The antiviral potential of this compound can be inferred from the well-documented roles of its key structural components in known antiviral agents.

The tert-Butyl Group: A Key to Potency

The bulky and lipophilic tert-butyl group is a privileged substituent in many potent enzyme inhibitors, including antiviral agents. Its steric bulk can provide crucial hydrophobic interactions within the active site of a target enzyme, often leading to enhanced binding affinity and potency.

Recent research on inhibitors of the SARS-CoV-2 main protease (Mpro), a cysteine protease essential for viral replication, has underscored the importance of the tert-butyl moiety. A study on aldehyde-based Mpro inhibitors concluded that an O-tert-butyl-threonine at the P3 position is a key component for achieving high cellular and antiviral potency[4][8]. This highlights the favorable interactions that the tert-butyl group can form within the hydrophobic pockets of the Mpro active site. Similarly, derivatives of 4-tert-butyl-N-(3-oxo-1-thia-4-azaspiro[4.5]dec-4-yl)benzamide have been identified as inhibitors of influenza A virus hemagglutinin-mediated fusion, with the tert-butyl group contributing to enhanced antiviral potency through hydrophobic interactions[9].

The Ureido-Amino Acid Scaffold: Mimicking Protease Substrates

The core of the molecule, an L-tert-leucine derivative with a ureido linkage, is a peptidomimetic scaffold. Viral proteases recognize and cleave specific peptide sequences within viral polyproteins[3][5]. Small molecules that mimic these substrates can act as competitive inhibitors, binding to the protease active site and blocking its function. The urea functionality can participate in hydrogen bonding interactions within the enzyme's active site, mimicking the hydrogen bonds formed by the peptide backbone of the natural substrate. The synthesis of urea and thiourea derivatives of the antiviral drug valacyclovir has demonstrated that this class of compounds can exhibit potent antiviral activity[3].

Proposed Mechanism of Action: A Viral Protease Inhibitor

Based on its structural features, a plausible hypothesis is that this compound acts as an inhibitor of a viral protease, such as the SARS-CoV-2 main protease (Mpro).